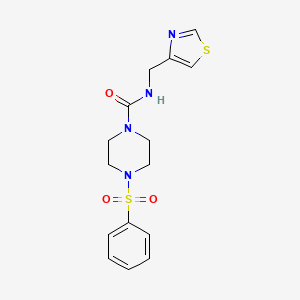![molecular formula C19H21N3O4S B7542748 4-[3-Phenyl-2-(thiophene-2-carbonylamino)propanoyl]morpholine-2-carboxamide](/img/structure/B7542748.png)
4-[3-Phenyl-2-(thiophene-2-carbonylamino)propanoyl]morpholine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-Phenyl-2-(thiophene-2-carbonylamino)propanoyl]morpholine-2-carboxamide, also known as PTM, is a synthetic compound that has been of great interest in scientific research. This molecule is a member of the morpholine family and has been extensively studied for its potential applications in drug development. PTM has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of 4-[3-Phenyl-2-(thiophene-2-carbonylamino)propanoyl]morpholine-2-carboxamide is not yet fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or proteins that are involved in the development or progression of diseases.
Biochemical and Physiological Effects:
4-[3-Phenyl-2-(thiophene-2-carbonylamino)propanoyl]morpholine-2-carboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, it has been found to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells. 4-[3-Phenyl-2-(thiophene-2-carbonylamino)propanoyl]morpholine-2-carboxamide has also been shown to have anti-microbial effects by inhibiting the growth of certain bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-[3-Phenyl-2-(thiophene-2-carbonylamino)propanoyl]morpholine-2-carboxamide in lab experiments is that it exhibits a range of biological activities, making it a versatile compound that can be used in a variety of studies. Additionally, its synthesis method is well-established, making it relatively easy to obtain. However, one limitation of using 4-[3-Phenyl-2-(thiophene-2-carbonylamino)propanoyl]morpholine-2-carboxamide is that its mechanism of action is not yet fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of 4-[3-Phenyl-2-(thiophene-2-carbonylamino)propanoyl]morpholine-2-carboxamide. One area of research could focus on further elucidating its mechanism of action, which could lead to the development of more targeted drugs. Additionally, 4-[3-Phenyl-2-(thiophene-2-carbonylamino)propanoyl]morpholine-2-carboxamide could be further studied for its potential applications in treating specific diseases, such as cancer or inflammatory disorders. Finally, new synthetic methods for 4-[3-Phenyl-2-(thiophene-2-carbonylamino)propanoyl]morpholine-2-carboxamide could be developed to improve its yield and purity.
Méthodes De Synthèse
4-[3-Phenyl-2-(thiophene-2-carbonylamino)propanoyl]morpholine-2-carboxamide can be synthesized through a multi-step process that involves the reaction of morpholine with 3-phenyl-2-thiophenecarboxylic acid, followed by the addition of N,N'-carbonyldiimidazole and 2-aminoacetophenone. The resulting product is then purified through chromatography to obtain pure 4-[3-Phenyl-2-(thiophene-2-carbonylamino)propanoyl]morpholine-2-carboxamide.
Applications De Recherche Scientifique
4-[3-Phenyl-2-(thiophene-2-carbonylamino)propanoyl]morpholine-2-carboxamide has been extensively studied for its potential applications in drug development. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. These properties make it a promising candidate for the development of new drugs that can be used to treat a range of diseases.
Propriétés
IUPAC Name |
4-[3-phenyl-2-(thiophene-2-carbonylamino)propanoyl]morpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c20-17(23)15-12-22(8-9-26-15)19(25)14(11-13-5-2-1-3-6-13)21-18(24)16-7-4-10-27-16/h1-7,10,14-15H,8-9,11-12H2,(H2,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGNFCJLZGRZQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CS3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-Phenyl-2-(thiophene-2-carbonylamino)propanoyl]morpholine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea](/img/structure/B7542668.png)

![4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide](/img/structure/B7542681.png)
![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(1,3-thiazol-4-ylmethyl)urea](/img/structure/B7542691.png)
![1-[(2-Imidazol-1-ylpyridin-3-yl)methyl]-3-(1,3-thiazol-4-ylmethyl)urea](/img/structure/B7542694.png)
![1-Ethyl-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea](/img/structure/B7542700.png)

![4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide](/img/structure/B7542723.png)

![N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]ethyl]-2-methylpropanamide](/img/structure/B7542726.png)

![N'-(quinoline-8-carbonyl)-4-azatricyclo[4.3.1.13,8]undecane-4-carbohydrazide](/img/structure/B7542753.png)
![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(2-methylsulfonylethyl)urea](/img/structure/B7542764.png)
![7-methoxy-N-[4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7542771.png)